molecular formula C12H7NO3S B1271687 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid CAS No. 32277-89-7

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid

Cat. No. B1271687
CAS RN: 32277-89-7
M. Wt: 245.26 g/mol
InChI Key: WMCXRJZXJIMEPS-UHFFFAOYSA-N
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Description

The compound 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid is a chemical entity that has been the focus of various studies due to its potential applications in medicinal chemistry. The interest in this compound stems from its structural features, which include a benzothiazole moiety linked to a furan ring. This structure is believed to confer the molecule with unique biological activities, making it a valuable scaffold for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of derivatives related to 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid has been explored in several studies. For instance, derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid were synthesized to investigate their anticancer properties . The synthesis involved variations in the functional group at the C-terminal of the thiazolidinone framework, leading to compounds with an amide moiety. The chemical structures of these compounds were confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry . Another study reported the synthesis of 2-(furan-2-yl)benzo[1,2-d:4,3-d']bis[1,3]thiazole through acylation, conversion to thioamide, and subsequent oxidation, followed by electrophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of compounds related to 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid has been elucidated using various analytical techniques. The confirmation of the chemical structures of synthesized derivatives was achieved through (1)H NMR, IR, and Mass Spectra analysis . These techniques are crucial for determining the position of substituents and the overall molecular conformation, which are essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid derivatives has been studied through various chemical reactions. For example, reactions of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde with different reactants yielded new derivatives with potential antitumor activity . Electrophilic substitution reactions on the furan ring of related compounds have been shown to occur exclusively at the 5-position, indicating a preference for substitution at this site .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid derivatives are influenced by their molecular structure. The presence of electron-donating groups on the thiazolidinone moiety was found to play a significant role in the anticancer properties of these compounds . The thiol-thione tautomeric equilibrium of related compounds like 5-furan-2-yl[1,3,4]oxadiazole-2-thiol has also been described, which can affect their chemical behavior and biological activity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid and its derivatives play a significant role in the synthesis of various heterocyclic compounds. For instance, reactions involving this compound have led to the development of new 3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-(furan- or thiophen-2-yl)prop-2-en-1-one and other derivatives, which are potential candidates in antitumor screening (Matiichuk et al., 2020).

Development of Antimicrobial Agents

This compound has also been instrumental in the creation of antimicrobial agents. Studies have shown that derivatives of 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid exhibit significant antimicrobial activities. For example, the synthesis of new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole showed promising results in antimicrobial screening against various bacterial and fungal species (Patel & Shaikh, 2010).

Application in Organic Chemistry

The compound's relevance extends to organic chemistry, where it is used in the synthesis of diverse organic structures. A study demonstrated the synthesis of cyano-substituted bis-benzothiazolyl arylfurans and arylthiophenes using 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid, showcasing its versatility in organic synthesis (Racané et al., 2003).

Role in Nematicidal and Antibacterial Activities

Research has also explored the use of this compound in developing nematicidal and antibacterial agents. For instance, a study on the synthesis and activity of certain derivatives highlighted their effectiveness against specific nematodes and bacteria, suggesting potential applications in pest and disease control (Reddy et al., 2010).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, or if it is inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3S/c14-12(15)9-6-5-8(16-9)11-13-7-3-1-2-4-10(7)17-11/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCXRJZXJIMEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366615
Record name 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid

CAS RN

32277-89-7
Record name 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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